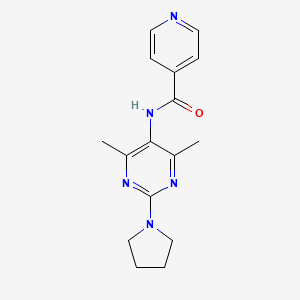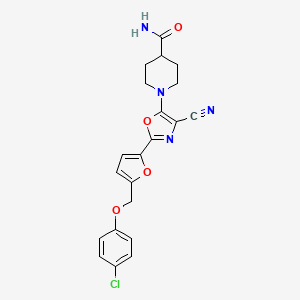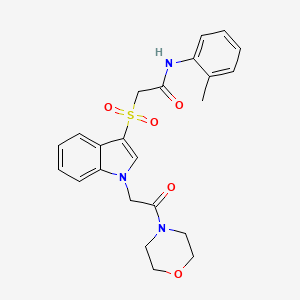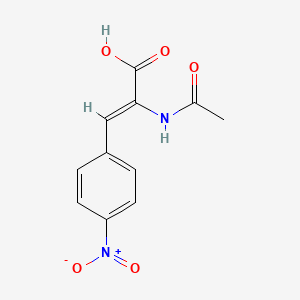![molecular formula C13H17N5 B2922096 8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034375-06-7](/img/structure/B2922096.png)
8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” belongs to the class of compounds known as pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are designed and synthesized as selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . This method was developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” include the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibition
The pyrido[2,3-d]pyrimidin-7(8H)-one structure is associated with biological activity as tyrosine kinase inhibitors. The specific substituents at C2 and C4 positions, such as in “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine”, can influence this activity, potentially making it a candidate for cancer therapy where tyrosine kinase activity is a target .
Receptor Selectivity
The substitution pattern at C5 and C6 positions typically influences receptor selectivity. Although the user’s compound does not specify substituents at these positions, it’s possible that modifications here could tailor the compound for selective receptor targeting, which is crucial in designing drugs with fewer side effects .
Antitumor Activity
Compounds with the pyrido[2,3-d]pyrimidine scaffold have shown a broad spectrum of activities including antitumor effects. The unique structure of “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” may contribute to its potential as an antitumor agent .
Antibacterial Properties
Similar structures have been associated with antibacterial properties. Research into this specific compound could explore its efficacy against bacterial infections, possibly leading to new antibiotics .
CNS Depressive Effects
Pyrido[2,3-d]pyrimidine derivatives have been noted for their CNS depressive effects. This could mean that “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” might be researched for potential applications in neurological disorders or as a sedative .
Anticonvulsant Potential
Given that related compounds exhibit anticonvulsant activities, there’s a possibility that this compound could be developed for use in treating seizure disorders .
Antipyretic Uses
The pyrido[2,3-d]pyrimidine scaffold has also been associated with antipyretic (fever-reducing) activities. This suggests another potential application area for the compound .
Therapeutic Drug Development
Overall, compounds with a pyridopyrimidine moiety have shown therapeutic interest or have already been approved for use as therapeutics. The specific compound provided by the user could be part of ongoing or future research aimed at developing new therapeutic drugs .
Mecanismo De Acción
Target of Action
The primary targets of the compound “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.
Mode of Action
This compound acts as a kinase inhibitor, interacting with its targets and causing changes in their activity . It binds to the active site of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they are involved in .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its broad spectrum of kinase targets. For instance, it can inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . It can also affect the MAPK/ERK pathway, which regulates cell division . By inhibiting these pathways, the compound can disrupt the growth and proliferation of cells.
Pharmacokinetics
Similar compounds have been found to be orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability would need to be further studied.
Result of Action
The result of the compound’s action is the disruption of cell signaling pathways, leading to the inhibition of cell growth and division . This can result in the death of rapidly dividing cells, such as cancer cells . Therefore, this compound has potential as an anticancer agent.
Direcciones Futuras
Propiedades
IUPAC Name |
8-ethyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-18-11(14)6-5-10-12(15-9-16-13(10)18)17-7-3-4-8-17/h5-6,9,14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJKRMNNUKEGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)



![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)

![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2922025.png)
![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)


![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)
